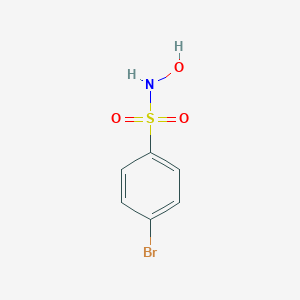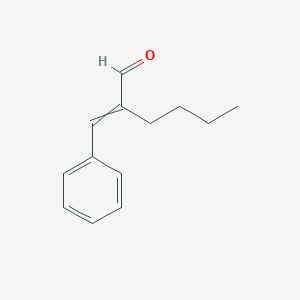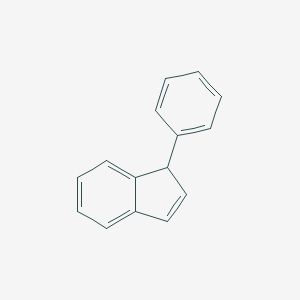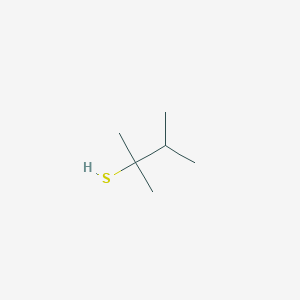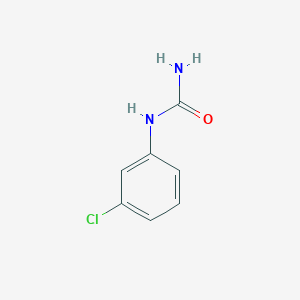![molecular formula C16H20N2 B155102 Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)- CAS No. 10029-31-9](/img/structure/B155102.png)
Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-, also known as 4-(p-aminobenzyl)-N-isopropylaniline, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used in the synthesis of various organic compounds, as well as in the development of new drugs and pharmaceuticals. In
Wissenschaftliche Forschungsanwendungen
Benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- has been widely studied for its potential applications in scientific research. One of the main applications of this compound is in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazoles and pyridines.
Wirkmechanismus
The mechanism of action of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- is not well understood. However, it has been shown to exhibit a variety of biological activities, including antibacterial, antifungal, and antitumor effects. It has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase.
Biochemische Und Physiologische Effekte
Benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to exhibit antitumor effects in various cancer cell lines. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)-. One direction is the further exploration of its mechanism of action, which could lead to the development of new drugs and pharmaceuticals. Another direction is the synthesis of new compounds based on benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)-, which could have improved biological activity and reduced toxicity. Additionally, the use of this compound in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)- can be achieved through several methods. One common method involves the reaction of p-aminobenzyl chloride with N-isopropylaniline in the presence of a base, such as sodium hydroxide. Another method involves the reduction of p-nitrobenzyl chloride with sodium borohydride, followed by the reaction with N-isopropylaniline. Both methods have been shown to be effective in producing high yields of benzenamine, Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-[(Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-aminophenyl)methyl]-N-(1-methylethyl)-.
Eigenschaften
CAS-Nummer |
10029-31-9 |
|---|---|
Produktname |
Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)- |
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
4-[[4-(propan-2-ylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C16H20N2/c1-12(2)18-16-9-5-14(6-10-16)11-13-3-7-15(17)8-4-13/h3-10,12,18H,11,17H2,1-2H3 |
InChI-Schlüssel |
OYZBHMQKSAYWAI-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
Kanonische SMILES |
CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
Andere CAS-Nummern |
10029-31-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



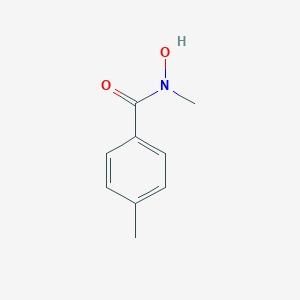
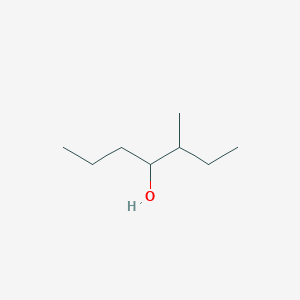
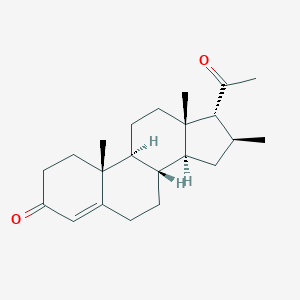
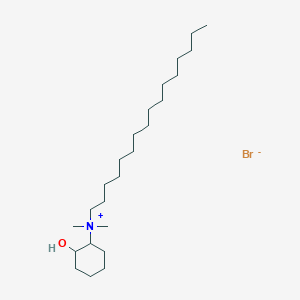

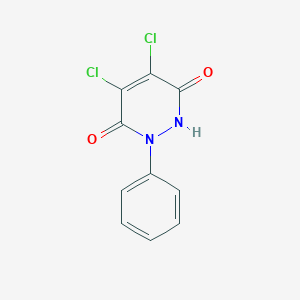
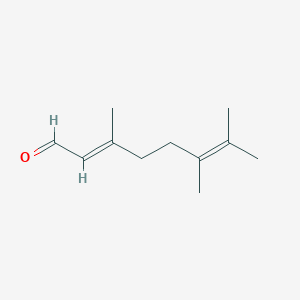

![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
